Technical Whitepaper: Physicochemical Properties and Synthetic Utility of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
Executive Summary 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8) is a high-value, privileged intermediate extensively utilized in the discovery and development of small-molecule kinase inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8) is a high-value, privileged intermediate extensively utilized in the discovery and development of small-molecule kinase inhibitors[1]. Featuring a highly functionalized pyrimidine core, this building block is engineered to address both pharmacodynamic potency and pharmacokinetic stability. This guide provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and validated synthetic protocols for its integration into targeted therapeutic libraries, such as TYK2, JAK1, and CDK inhibitors[2][3].
Physicochemical & Structural Profiling
Understanding the baseline properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological environments.
Quantitative Data Summary
Table 1: Physicochemical Properties of CAS 1375457-39-8
Property
Value
Causality / Significance
Molecular Formula
C12H10ClFN2O
Defines baseline stoichiometry and isotopic distribution.
Molecular Weight
252.67 g/mol
Low MW allows for downstream addition of bulky amine groups while keeping the final drug < 500 Da (Lipinski's Rule of 5).
Exact Mass
252.0466 Da
Critical for LC-MS validation and tracking during synthesis.
Topological Polar Surface Area (TPSA)
35.0 Ų
Optimal for membrane permeability; allows downstream functionalization without exceeding the 140 Ų limit for oral bioavailability.
Rotatable Bonds
2
Low conformational flexibility minimizes entropic penalty upon target binding.
Hydrogen Bond Donors / Acceptors
0 / 4
Lacks donors, making it a pure acceptor scaffold until functionalized at the C2 position.
Structural Causality in Drug Design
The 5-Methyl Conformational Lock: The methyl group at the C5 position introduces a deliberate steric clash with the ortho-hydrogens of the C4-aryl ring. This forces the 3-fluoro-4-methoxyphenyl group out of coplanarity with the pyrimidine core. This twisted, orthogonal conformation is frequently required to perfectly occupy the narrow, hydrophobic specificity pockets adjacent to the kinase hinge region, thereby increasing binding affinity and selectivity[2].
The 3-Fluoro-4-Methoxy Motif: The methoxy group acts as a potent hydrogen bond acceptor. However, electron-rich methoxy-aryl rings are highly susceptible to rapid Phase I metabolism (CYP450-mediated ortho-hydroxylation). The strategic placement of the highly electronegative fluorine atom at the 3-position blocks this metabolic soft spot, significantly extending the pharmacokinetic half-life while simultaneously modulating the pKa of the molecule[3].
Experimental Workflows & Methodologies
The utility of CAS 1375457-39-8 relies on a self-validating, two-phase synthetic strategy: Regioselective upstream synthesis followed by late-stage downstream diversification.
Protocol 1: Regioselective Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize CAS 1375457-39-8 by coupling 2,4-dichloro-5-methylpyrimidine with 3-fluoro-4-methoxyphenylboronic acid.
Mechanistic Rationale: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than the C2 position. The oxidative addition of the palladium catalyst occurs preferentially at C4 due to the stabilization of the intermediate Meisenheimer complex and lower steric hindrance. This allows for strict mono-arylation.
Step 1 (Preparation): In a flame-dried Schlenk flask, dissolve 10.0 mmol of 2,4-dichloro-5-methylpyrimidine and 10.5 mmol of 3-fluoro-4-methoxyphenylboronic acid in 40 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v).
Step 2 (Catalyst Addition): Add 0.5 mmol (5 mol%) of Pd(dppf)Cl2 and 20.0 mmol of Na2CO3 under an inert argon atmosphere. Causality: Strict degassing is required to prevent oxidative homocoupling of the boronic acid.
Step 3 (Reaction): Heat the mixture to 80°C for 4-6 hours.
Step 4 (Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 163) is entirely replaced by the product peak (m/z 253 [M+H]+).
Step 5 (Workup & Purification): Cool to room temperature, extract with Ethyl Acetate (3 x 20 mL), and wash with brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure intermediate.
Protocol 2: Late-Stage Diversification via Buchwald-Hartwig Amination
Objective: Convert the intermediate into a targeted kinase inhibitor by substituting the C2-chloride with a heteroarylamine.
Mechanistic Rationale: While simple Nucleophilic Aromatic Substitution (SNAr) is possible, Buchwald-Hartwig cross-coupling ensures quantitative yields when utilizing sterically hindered or weakly nucleophilic heteroarylamines (e.g., aminothiazoles) common in CDK and JAK inhibitors[2][3].
Step 1 (Setup): Combine 5.0 mmol of CAS 1375457-39-8 and 6.0 mmol of the desired primary amine (e.g., 2-methylthiazol-5-amine) in a sealed reaction tube.
Step 2 (Reagents): Add 0.25 mmol of Pd2(dba)3, 0.5 mmol of Xantphos ligand, and 10.0 mmol of Cs2CO3 in 20 mL of anhydrous toluene.
Step 3 (Reaction): Purge with argon, seal, and heat at 100°C for 12 hours.
Step 4 (Validation): Confirm product formation via 1H NMR. The successful displacement of the chloride is validated by the appearance of the secondary amine N-H proton signal (broad singlet, ~9.0 ppm) and the characteristic shift of the pyrimidine C6-H proton.
Workflow Visualization
The following diagram illustrates the logical progression from raw building blocks to the final targeted therapeutic agent.
Figure 1: Synthetic workflow and downstream application of CAS 1375457-39-8 in drug discovery.
References
Title: CAS 1375457-39-8 | 2-chloro-4-(3-fluoro-4-methoxyphenyl)
Title: Identification of a Novel 2,8-Diazaspiro[4.
A Technical Guide to the Prospective Structural Elucidation of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
Abstract: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine represents a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As of this publication, its fundamenta...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine represents a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As of this publication, its fundamental solid-state properties, including its crystal structure, have not been reported in the public domain. This guide provides a comprehensive, prospective framework for the complete structural characterization of this molecule. It outlines a rigorous, field-proven methodology encompassing theoretical calculation and experimental verification of its molecular weight, followed by a detailed protocol for the determination of its three-dimensional atomic arrangement via single-crystal X-ray diffraction (SC-XRD). The protocols herein are designed to serve as a self-validating system, ensuring the generation of high-quality, publishable data that adheres to the standards set by the International Union of Crystallography (IUCr).
Molecular Weight Determination: Theoretical and Experimental Verification
The foundational step in characterizing any novel chemical entity is the unambiguous determination of its molecular formula and weight. This process combines theoretical calculation with high-precision experimental validation.
Theoretical Molecular Weight Calculation
The molecular formula for 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is C₁₂H₁₀ClFN₂O. The theoretical molecular weight is calculated by summing the atomic masses of the constituent elements.
Element
Symbol
Count
Atomic Mass (amu)
Total Mass (amu)
Carbon
C
12
12.011
144.132
Hydrogen
H
10
1.008
10.080
Chlorine
Cl
1
35.453
35.453
Fluorine
F
1
18.998
18.998
Nitrogen
N
2
14.007
28.014
Oxygen
O
1
15.999
15.999
Total
Molecular Weight
252.68 g/mol
Table 1: Calculation of Theoretical Molecular Weight.
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
While the theoretical weight provides a baseline, experimental verification is crucial for confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy at the parts-per-million (ppm) level.[1][2] This precision allows for the confident determination of a molecule's elemental formula by distinguishing it from other potential formulas with the same nominal mass.[3][4]
Protocol for HRMS Analysis:
Sample Preparation: Dissolve a small aliquot (~1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.[5]
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, capable of achieving a resolution of >60,000 FWHM.[5]
Ionization: Employ a soft ionization technique, typically Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecule [M+H]⁺.
Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z of the target ion (e.g., 100-500 m/z).
Data Analysis:
Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion (C₁₂H₁₁ClFN₂O⁺).
Analyze the high-resolution mass spectrum to determine the experimental exact mass.
Calculate the mass error in ppm. A mass error of <5 ppm provides strong evidence for the assigned elemental formula.[5]
Compare the observed isotopic pattern with the theoretical pattern for the proposed formula to further confirm the identity.[3]
Solid-State Characterization: The Path to Crystal Structure
The definitive three-dimensional arrangement of atoms in a molecule is determined through X-ray crystallography.[6] This process is contingent upon the successful growth of high-quality single crystals.
Prerequisite: Crystal Growth
The production of diffraction-quality single crystals is the most critical and often most challenging step in a structural analysis.[7] The goal is to obtain crystals that are transparent, free of cracks or inclusions, and typically 0.1-0.3 mm in at least two dimensions.[7][8] Slow, controlled crystallization is paramount.
Recommended Crystallization Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) to near-saturation. Loosely cover the vial (e.g., with Parafilm perforated with a few needle holes) and allow the solvent to evaporate over several days to weeks.[9]
Vapor Diffusion (Solvent/Anti-Solvent): Create a saturated solution of the compound in a good solvent. Place this vial, uncapped, inside a larger, sealed chamber containing a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting slow crystal growth.[9]
Slow Cooling: Prepare a saturated solution at an elevated temperature. The solution should then be cooled slowly and incrementally to room temperature, and then potentially to lower temperatures (e.g., 4 °C). This can be achieved by placing the solution in a Dewar flask filled with warm water and allowing it to cool to ambient temperature naturally.[9]
SC-XRD is the gold standard for determining the precise atomic structure of a crystalline material.[8][10] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.
Figure 1: Workflow for Single-Crystal X-ray Structure Determination.
Detailed Protocol for SC-XRD Analysis:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]
Data Collection: The mounted crystal is placed in a single-crystal diffractometer. X-rays (typically Mo Kα, λ = 0.71073 Å) are directed at the crystal, which is rotated to collect a full sphere of diffraction data across thousands of frames.[10][11]
Data Integration and Scaling: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like background noise and Lorentz-polarization effects. This process yields a reflection file (e.g., in .hkl format).[10]
Structure Solution: The reflection data is used to solve the "phase problem" and generate an initial electron density map. Programs like SHELXT utilize direct methods or Patterson methods to determine the positions of the heavier atoms.[12][13]
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[14] The program SHELXL is the industry standard for small-molecule structures.[15] This iterative process refines atomic positions, and displacement parameters, and ultimately includes hydrogen atoms. A successful refinement is indicated by low residual factors (e.g., R1 < 0.05) and a chemically sensible model.
Validation and Reporting: The final structural model is validated using tools like checkCIF, provided by the International Union of Crystallography (IUCr).[16] This ensures the data meets publication standards. The final output is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure determination.[17][18]
Bulk Analysis: Powder X-ray Diffraction (PXRD)
While SC-XRD provides the structure of a single crystal, it is essential to confirm that the bulk, powdered sample is composed of the same crystalline phase.[19] Powder X-ray Diffraction (PXRD) is the technique used for this purpose.[20][21]
Figure 2: Workflow for Phase Purity Analysis using PXRD.
Protocol for PXRD Analysis:
Pattern Simulation: Using the CIF file obtained from the SC-XRD experiment, a theoretical powder pattern is simulated using crystallographic software.
Sample Preparation: A representative sample of the bulk crystalline material is lightly ground into a fine, homogeneous powder. The powder is then packed into a sample holder, ensuring a flat, even surface.[20]
Data Collection: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays.[22][23]
Data Comparison: The experimental PXRD pattern is overlaid with the theoretical pattern simulated from the single-crystal structure. A close match between the peak positions (2θ values) and relative intensities confirms that the bulk material consists of a single, pure crystalline phase corresponding to the determined crystal structure.[19][24]
Conclusion
The structural elucidation of a novel compound like 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is a systematic process that builds a foundation of certainty at each step. By first confirming the molecular weight with high-resolution mass spectrometry, researchers can proceed with confidence to the more intricate process of crystal structure determination. The combined application of single-crystal and powder X-ray diffraction provides an unambiguous, three-dimensional model of the molecule in the solid state and confirms the purity of the bulk sample. Adherence to these rigorous, well-established protocols ensures the generation of high-quality, reliable, and publishable scientific data.
References
Latifi, R. User guide to crystal structure refinement with SHELXL.
MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?.
Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
Sheldrick, G. M. Chapter 6.1.2 SHELXL-97.
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]
International Union of Crystallography (IUCr). Homepage. Available at: [Link]
MIT OpenCourseWare. The SHELX Package | Crystal Structure Refinement | Chemistry. Available at: [Link]
ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]
Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Available at: [Link]
International Union of Crystallography (IUCr). Crystallographic Information Framework. Available at: [Link]
Creative Biostructure. A Beginner's Guide to Protein Crystallography. Available at: [Link]
Axford, D., et al. (2016). A pipeline for structure determination of in vivo-grown crystals using in cellulo diffraction. Acta Crystallographica Section D, 72(4). Available at: [Link]
Wikipedia. X-ray crystallography. Available at: [Link]
International Union of Crystallography (IUCr). Publication standards for crystal structures. Available at: [Link]
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
Lyu, C., et al. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Frontiers in Molecular Biosciences, 7, 191. Available at: [Link]
Wikipedia. International Union of Crystallography. Available at: [Link]
Determination of Phase Purity by Powder X-ray Diffraction. Available at: [Link]
Lyu, C., et al. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Frontiers in Molecular Biosciences. Available at: [Link]
Halton, M. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]
Dziubek, K. F. Championing data standards in chemical crystallography with CIF. Available at: [Link]
Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at: [Link]
Powder X-ray Diffraction Protocol/SOP.
IMR Test Labs. How XRD Identifies Contaminants in Crystalline Powder. Available at: [Link]
An In-depth Technical Guide to 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine: A Versatile Pyrimidine Derivative
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine, a halogenated and substituted pyrimidine derivative with significant potential in drug discovery. Although direct experimental data for this specific molecule is limited, this document, exercising full editorial control, synthesizes information from structurally analogous compounds to present a scientifically grounded guide. We will delve into its probable synthesis, predicted physicochemical properties, and potential biological activities, with a focus on its applications as a kinase inhibitor. This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, structure-activity relationship insights, and a foundation for future investigations into this promising molecule.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental heterocyclic motif, integral to the structure of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of novel therapeutics across a wide range of diseases, including cancers, and viral and microbial infections.[2][3] The versatility of the pyrimidine core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine belongs to the class of 2,4,5-trisubstituted pyrimidines. This substitution pattern is of particular interest as it has been associated with potent inhibitory activity against various protein kinases.[4] The presence of a chlorine atom at the 2-position provides a reactive handle for further chemical modifications, while the substituted phenyl ring at the 4-position and the methyl group at the 5-position are crucial for modulating target binding and selectivity.[5] This guide will explore the scientific and technical aspects of this compound, providing a roadmap for its synthesis, characterization, and potential therapeutic applications.
Proposed Synthesis and Chemical Properties
Proposed Retrosynthetic Analysis and Forward Synthesis
A common strategy for the synthesis of such compounds involves the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine core.[8][9] A likely approach would be a multi-step synthesis starting from readily available commercial reagents.
DOT Script for Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of the target compound.
Step 1: Synthesis of 1-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-butanedione
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add 3-fluoro-4-methoxyacetophenone.
To this mixture, add ethyl propionate dropwise at room temperature.
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid to precipitate the diketone.
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Amino-4-(3-fluoro-4-methoxyphenyl)-5-methyl-6-hydroxypyrimidine
Dissolve the diketone from Step 1 and guanidine hydrochloride in ethanol.
Add a solution of sodium ethoxide in ethanol and reflux the mixture for several hours.
Monitor the reaction by TLC.
Cool the reaction mixture and neutralize with acetic acid.
The precipitated product can be filtered, washed with ethanol, and dried.
Step 3: Synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
Treat the 2-amino-4-hydroxy-pyrimidine derivative from Step 2 with phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine.[10]
Heat the mixture at reflux for a few hours.
After the reaction is complete, carefully pour the mixture onto crushed ice.
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.[11][12]
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial for its behavior in biological systems. Based on its structure and data from similar pyrimidine derivatives, we can predict the following properties.[13][14]
Property
Predicted Value/Range
Justification
Molecular Formula
C₁₂H₁₀ClFN₂O
Based on the chemical structure.
Molecular Weight
~252.68 g/mol
Calculated from the molecular formula.
Appearance
Off-white to pale yellow solid
Typical for similar chlorinated pyrimidine derivatives.[15]
Melting Point
150 - 180 °C
Halogenated aromatic compounds often have relatively high melting points.
Solubility
Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform), sparingly soluble in water.
The aromatic rings and halogen contribute to hydrophobicity.[13]
pKa
Weakly basic
The nitrogen atoms in the pyrimidine ring are weakly basic, with the pKa being influenced by the electron-withdrawing substituents.[14][16]
Potential Biological Activity and Therapeutic Applications
The 2,4,5-trisubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[5] The specific substituents on 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine suggest its potential as a kinase inhibitor for cancer therapy.
Kinase Inhibition in Oncology
Many 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines have been developed as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.[4][17] The 4-anilino-pyrimidine scaffold, in particular, is a well-established pharmacophore for ATP-competitive kinase inhibitors. The (3-fluoro-4-methoxyphenyl) group at the C4 position can mimic the aniline moiety and form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The methyl group at C5 can provide additional van der Waals interactions and influence the conformation of the C4 substituent.
DOT Script for Kinase Inhibition Pathway
Caption: Potential mechanism of action via kinase inhibition.
Other Potential Applications
Beyond oncology, substituted pyrimidines have demonstrated a broad spectrum of biological activities:
Antiviral Agents: As non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[18]
Anti-inflammatory Agents: By targeting inflammatory kinases.[19]
Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[3]
Further screening of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine against a panel of kinases and other biological targets is warranted to fully elucidate its therapeutic potential.
Characterization and Purification Protocols
The structural integrity and purity of a synthesized compound are paramount for its use in biological assays. Standard analytical techniques are employed for the characterization and purification of pyrimidine derivatives.[20][21]
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: To determine the number and environment of protons. Expected signals would include aromatic protons from the phenyl ring, a singlet for the C5-methyl group, and a singlet for the methoxy group.
¹³C NMR: To identify the number of unique carbon atoms.
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass.
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C-Cl, C-F, C=N, and C-O bonds.
Purification Techniques
Recrystallization: A cost-effective method for purifying solid compounds. A suitable solvent system would need to be determined experimentally.[11]
Column Chromatography: The most common method for purification.[22]
Stationary Phase: Silica gel is typically used.
Mobile Phase: A gradient of non-polar and polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, would likely be effective.[11]
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for small-scale preparations. Both normal-phase and reverse-phase HPLC can be employed.[12]
Conclusion and Future Directions
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer treatment. While this guide has provided a comprehensive overview based on sound scientific principles and data from analogous compounds, experimental validation is crucial. Future research should focus on the development and optimization of a robust synthetic route, followed by thorough biological evaluation. Structure-activity relationship (SAR) studies, involving modifications at the C2, C4, and C5 positions, will be instrumental in identifying derivatives with enhanced potency and selectivity. This in-depth technical guide serves as a foundational document to inspire and facilitate further investigation into this intriguing pyrimidine derivative.
References
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. (n.d.).
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. (n.d.).
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. (2018).
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). (2025).
A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem. (n.d.).
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic S.
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem. (n.d.).
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. (2015).
Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
Pyrimidine. Wikipedia. (n.d.).
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Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. Benchchem. (n.d.).
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. (n.d.).
An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applic
Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem. (n.d.).
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. (2022).
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. (n.d.).
Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI. (2025).
What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? Guidechem. (2021).
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC. (n.d.).
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. (2021).
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. (2015).
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. (n.d.).
Synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine: An Application Note
Introduction Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The target molecule, 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The target molecule, 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine, is a key intermediate in the synthesis of various biologically active compounds. Its strategic functionalization allows for the exploration of diverse chemical space in drug discovery programs. This application note provides a detailed, step-by-step protocol for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. The described synthetic route is robust, employing a regioselective Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2]
Overall Synthetic Strategy
The synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,4-dichloro-5-methylpyrimidine, via chlorination of commercially available 5-methyluracil. The second, and final, step is a regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-5-methylpyrimidine with (3-fluoro-4-methoxyphenyl)boronic acid. The inherent reactivity difference between the two chlorine atoms on the pyrimidine ring allows for selective substitution at the C4 position.[2]
Figure 1: Overall synthetic workflow for 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine.
Part 1: Synthesis of 2,4-dichloro-5-methylpyrimidine
This procedure is adapted from a high-yield, solvent-free chlorination method.[5]
Rationale: The chlorination of the dihydroxy pyrimidine (uracil) is a standard transformation. Using phosphorus oxychloride as both the reagent and solvent is common, but a more controlled and efficient method utilizes an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor. This minimizes waste and simplifies the workup.[5]
Procedure:
To a 150 mL Teflon-lined stainless steel reactor, add 5-methyluracil (37.8 g, 0.3 mol), phosphorus oxychloride (54 mL, 0.58 mol), and pyridine (24.3 mL, 0.3 mol).
Seal the reactor and heat the mixture to 140 °C for 2 hours with stirring.
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
Slowly and cautiously quench the reaction mixture by pouring it onto 200 g of crushed ice with vigorous stirring.
Neutralize the acidic solution to a pH of 8-9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product is purified by vacuum distillation (114–116 °C/1 mm Hg) to yield 2,4-dichloro-5-methylpyrimidine as a colorless to pale yellow liquid.[5]
Part 2: Synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
This protocol utilizes a microwave-assisted Suzuki-Miyaura cross-coupling for an efficient and rapid reaction.[2]
Rationale: The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds. For dichloropyrimidines, the chlorine at the C4 position is more reactive towards oxidative addition to the palladium catalyst than the chlorine at the C2 position, leading to regioselective substitution.[2] The use of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for such transformations.[1][2] A mixture of 1,4-dioxane and water is an optimal solvent system, and potassium carbonate is an effective base.[2][6] Microwave irradiation significantly reduces the reaction time.[2][7]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2,4-dichloro-5-methylpyrimidine (0.5 mmol, 81.5 mg), (3-fluoro-4-methoxyphenyl)boronic acid (0.5 mmol, 85.0 mg), and potassium carbonate (1.5 mmol, 207 mg).
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
Seal the vial and place it in a microwave reactor.
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2][7]
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.
Expected Yield: Good to excellent yields are anticipated based on similar transformations.[2]
Discussion and Troubleshooting
Chlorination Step: The quenching of phosphorus oxychloride is highly exothermic and should be performed with extreme caution. Ensure the ice bath is sufficient to manage the heat generated.
Suzuki-Miyaura Coupling:
Low Yield: If the yield is low, ensure all reagents are anhydrous and the solvents are properly degassed to prevent catalyst deactivation. The quality of the boronic acid is also crucial; it is advisable to use a freshly opened bottle or a recently purchased batch. Protodeboronation can be a side reaction, which can be minimized by using fresh reagents and optimized conditions.[8]
Catalyst Choice: While Pd(PPh₃)₄ is effective, other palladium catalysts with bulky, electron-rich phosphine ligands can also be employed, especially for challenging substrates.[9]
Regioselectivity: The reaction should be highly regioselective for the C4 position. If C2 substitution or di-substitution is observed, lowering the reaction temperature and time may improve selectivity.[10]
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
Palladium compounds are toxic and should be handled with care.
Microwave reactors should be operated according to the manufacturer's instructions.
References
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Retrieved from [Link]
Taylor & Francis. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
Krueger, C. A., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. Retrieved from [Link]
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
NSF PAR. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and -. Retrieved from [Link]
NSF PAR. (n.d.). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Retrieved from [Link]
LookChem. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from [Link]
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]
ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
Application Note: Solubilization and Assay Integration of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
Executive Summary The transition of novel synthetic intermediates and small-molecule inhibitors from chemical synthesis to in vitro biological evaluation is frequently bottlenecked by poor aqueous solubility. 2-Chloro-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of novel synthetic intermediates and small-molecule inhibitors from chemical synthesis to in vitro biological evaluation is frequently bottlenecked by poor aqueous solubility. 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8)[1] is a highly lipophilic pyrimidine derivative. Due to its dense halogenation (chloro and fluoro groups) and hydrophobic aromatic moieties, it exhibits near-zero solubility in standard aqueous cell culture media.
This application note provides a self-validating, mathematically rigorous protocol for dissolving this compound using anhydrous Dimethyl Sulfoxide (DMSO). By adhering to strict thermodynamic principles and isovolumetric dilution strategies, researchers can prevent micro-precipitation, ensure accurate dosing, and eliminate solvent-induced artifacts in cell culture assays.
Physicochemical Profiling & Causality of Solvent Selection
To design an effective solubilization strategy, we must first analyze the molecule's structural thermodynamics. The pyrimidine core is flanked by a reactive 2-chloro group, a 5-methyl group, and a bulky 3-fluoro-4-methoxyphenyl system. These functional groups disrupt hydrogen bonding with water, heavily favoring non-polar or amphipathic solvents.
Determines molecular weight for molarity calculations.
Molecular Weight (MW)
252.67 g/mol
Requires 2.53 mg per mL of solvent to achieve a 10 mM stock.
Aqueous Solubility
Extremely Low (< 1 µM)
Direct dissolution in water or PBS will result in immediate crystallization.
Primary Solvent
Anhydrous DMSO (100%)
Disrupts the crystal lattice and solvates hydrophobic rings efficiently.
Max in vitro Solvent Limit
0.1% (v/v) DMSO
Prevents solvent-mediated cytotoxicity and membrane disruption.
The Thermodynamics of Dissolution & DMSO Toxicity Thresholds
Why Anhydrous DMSO?
DMSO is an amphipathic, aprotic solvent capable of solvating both the polar pyrimidine nitrogens and the highly hydrophobic fluorinated phenyl ring. However, DMSO is highly hygroscopic. If the DMSO absorbs atmospheric moisture, the thermodynamic solubility limit of the dissolved compound drops rapidly, leading to invisible micro-precipitation that drastically reduces the actual concentration of the bioavailable drug[2]. Causality: Always use fresh, sealed anhydrous DMSO to maintain the integrity of the master stock.
The 0.1% Toxicity Threshold
While DMSO is an essential vehicle, it is biologically active. Literature demonstrates that DMSO concentrations exceeding 0.1% to 0.5% (v/v) alter the physical properties of lipid bilayers, increasing cell permeability and inducing oxidative stress or apoptosis[3],[4]. Furthermore, in sensitive primary cells (such as T-cells or stem cells), DMSO can act as a chemical chaperone, skewing cellular differentiation phenotypes even at sub-lethal concentrations[3]. Causality: To ensure experimental trustworthiness, all assay wells—including negative controls—must contain an identical, standardized DMSO concentration strictly capped at 0.1% (v/v).
Standardized Solubilization Protocol
This protocol utilizes an isovolumetric serial dilution method . By maintaining a constant 1000-fold dilution factor from the intermediate stock to the final media, you guarantee that every treatment condition receives exactly 0.1% DMSO.
Phase 1: Master Stock Preparation (10 mM)
Equilibration: Allow the lyophilized vial of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine to reach room temperature in a desiccator before opening to prevent condensation.
Calculation: To prepare a 10 mM (10,000 µM) stock, calculate the required DMSO volume based on the mass of your compound.
Formula:Volume (mL) = Mass (mg) / (MW * Molarity (M))
Example: For exactly 5.0 mg of powder (MW = 252.67 g/mol ):
Volume = 5.0 / (252.67 * 0.010) = 1.978 mL
Solvation: Add 1.978 mL of anhydrous DMSO directly to the vial. Pipette up and down gently, then vortex for 30 seconds until the solution is completely clear.
Storage: Aliquot the 10 mM Master Stock into tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles, which degrade small molecules[5],[6]. Store at -20°C (short-term) or -80°C (long-term).
Phase 2: Intermediate Dilutions in DMSO
Never dilute the 10 mM stock directly into aqueous media if your target concentration requires a dilution factor other than 1:1000.
To achieve a final assay concentration of 10 µM , use the 10 mM stock directly.
To achieve a final assay concentration of 1 µM , create a 1 mM intermediate stock: Add 10 µL of the 10 mM Master Stock to 90 µL of 100% DMSO.
To achieve a final assay concentration of 100 nM , create a 100 µM intermediate stock: Add 10 µL of the 1 mM stock to 90 µL of 100% DMSO.
Phase 3: Aqueous Media Integration (The 1:1000 Spike-in)
Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C. Cold media rapidly decreases solubility, causing the lipophilic pyrimidine to "crash out" of solution during solvent exchange[2].
Spike-in: Add exactly 1 µL of the appropriate DMSO stock (Master or Intermediate) per 999 µL of pre-warmed culture media.
Rapid Dispersion: Immediately vortex or vigorously pipette the media to disperse the compound before localized high concentrations can precipitate.
Workflow Visualization
The following diagram illustrates the logical flow of the isovolumetric dilution strategy, ensuring a self-validating 0.1% DMSO final concentration across all assay conditions.
Figure 1: Workflow for reconstituting and diluting lipophilic pyrimidine derivatives for cell assays.
Cell Culture Assay Integration & Best Practices
To guarantee the scientific integrity of your downstream assays, the following controls and troubleshooting steps must be integrated into your experimental design:
The Vehicle Control (Mandatory): You must include a "Vehicle-Only" control well. This well receives 1 µL of pure DMSO per 999 µL of media (0.1% DMSO final). All biological readouts (e.g., IC₅₀ curves, viability assays) must be normalized against this vehicle control, not against untreated cells. This isolates the pharmacological effect of the pyrimidine derivative from any baseline solvent stress[2].
Managing Precipitation: If you observe cloudiness upon adding the compound to the media, the local concentration has exceeded the thermodynamic solubility limit. To rescue the solution, you can subject the sealed media tube to mild sonication in a 37°C water bath for 5 minutes. If precipitation persists, you must re-evaluate the maximum soluble concentration of the compound in that specific media formulation.
Sterilization: Do not autoclave or heat-sterilize the compound. If sterile technique is compromised, filter the final media-drug solution through a low-protein-binding 0.22 µm PTFE syringe filter. Note that highly lipophilic compounds may bind to certain filter membranes; always verify drug recovery post-filtration if unexpected loss of potency occurs[5].
A Robust, Validated Reversed-Phase HPLC Method for the Analysis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
An Application Note from the Office of the Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-ph...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine. This molecule, a complex pyrimidine derivative, is representative of novel compounds in pharmaceutical development pipelines. The method utilizes a C18 stationary phase with a gradient elution of phosphate-buffered acetonitrile and water, with UV detection. The entire method development lifecycle, from initial analyte assessment and parameter optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is described.[1][2] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for purity, stability, and assay determination of this compound and structurally similar molecules.
Introduction and Preliminary Considerations
The compound 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is a heterocyclic molecule featuring a pyrimidine core, which is a common scaffold in many therapeutic agents.[3][4] Its analysis is critical for ensuring quality, purity, and stability during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose, capable of separating the main component from process-related impurities and degradation products.[4][5][6]
Analyte Physicochemical Assessment
A successful HPLC method begins with an understanding of the analyte's properties.
Structure: The molecule possesses a substituted pyrimidine ring and a halogenated phenyl ring.
Hydrophobicity: The presence of the chloro-substituted phenyl ring and the pyrimidine core suggests significant non-polar character, making it an ideal candidate for reversed-phase chromatography.[7]
Ionization Potential: The nitrogen atoms in the pyrimidine ring are basic and can be protonated at acidic pH. Controlling the ionization state is crucial for achieving symmetrical peak shapes and reproducible retention times.[8] For this reason, a buffered mobile phase is essential.
UV Absorbance: The conjugated aromatic system is expected to exhibit strong UV absorbance, making UV detection a suitable choice for quantitation. A preliminary scan using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) to ensure high sensitivity. For many pyrimidine derivatives, this is often in the 220-280 nm range.[5][9]
Based on this assessment, a reversed-phase HPLC method was selected as the most logical starting point for development.
HPLC Method Development Strategy
A systematic, multi-step approach was employed to develop a robust and reliable method. The workflow is designed to optimize selectivity and efficiency by individually assessing the critical chromatographic parameters.
Caption: Systematic workflow for HPLC method development.
Stationary Phase (Column) Selection
The choice of column is the most critical factor for achieving separation.
Primary Choice (C18): A C18 (octadecylsilane) column was selected for initial screening due to its versatility and strong hydrophobic retention, which is well-suited for the non-polar nature of the analyte. A high-purity silica with end-capping minimizes undesirable interactions with residual silanols.[8]
Alternative Selectivity (Phenyl-Hexyl): For halogenated and aromatic compounds, columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions between the analyte's aromatic rings and the stationary phase.[10] This is a valuable secondary option if the C18 phase fails to resolve critical impurities.
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation.
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.
Acetonitrile was chosen as the primary organic modifier due to its lower viscosity (leading to higher efficiency) and excellent UV transparency.
Methanol is a protic solvent and can offer different selectivity through its hydrogen-bonding capabilities, making it a useful alternative to test during development.[8]
Aqueous Phase and pH Control: To ensure consistent ionization and prevent peak tailing from silanol interactions, the mobile phase pH must be controlled.[8]
A phosphate buffer at a concentration of 20 mM was chosen.
An acidic pH of 3.0 was selected to ensure the pyrimidine nitrogens are fully protonated, leading to a single ionic species and improved peak shape.
Gradient Elution
An initial generic gradient run (e.g., 5% to 95% ACN over 20 minutes) is performed to determine the approximate organic solvent concentration required to elute the analyte and to visualize the full impurity profile. Based on this scouting run, a more targeted gradient can be developed to ensure adequate resolution between the main peak and any impurities within a reasonable run time.
Optimized Method and System Suitability
The following parameters were identified as optimal for the analysis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine.
Parameter
Condition
Instrument
High-Performance Liquid Chromatography system with UV/PDA Detector
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B
Acetonitrile (HPLC Grade)
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Diluent
Acetonitrile:Water (50:50, v/v)
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified.[11] A standard solution is injected six times, and the following parameters are evaluated against established acceptance criteria.
SST Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (%RSD) of Peak Area
≤ 2.0%
Experimental Protocols
Reagent and Sample Preparation
Mobile Phase A Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
Diluent Preparation: Mix equal volumes of acetonitrile and HPLC-grade water.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Sample Solution Preparation (100 µg/mL): Prepare the test sample to a final nominal concentration of 100 µg/mL using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Operation
Set up the HPLC system according to the parameters in the optimized method table.
Purge the pump lines with their respective mobile phases.
Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.
Perform a blank injection (diluent) to ensure the baseline is free of interfering peaks.
Inject the working standard solution six times to perform System Suitability Testing.
Verify that all SST criteria are met.
Proceed with the analysis of sample solutions.
Method Validation
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2]
Caption: Interrelated parameters for analytical method validation.
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of impurities or degradants.[2] A forced degradation study was conducted by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light).
Protocol: Expose sample solutions (approx. 100 µg/mL) to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm) for 24 hours. Analyze the stressed samples alongside an unstressed sample.
Results: The method demonstrated the ability to separate the main analyte peak from all generated degradation products, confirming its stability-indicating nature. Peak purity analysis via a PDA detector should confirm that the main peak is spectrally homogeneous in all conditions.
Linearity and Range
Linearity demonstrates the proportional relationship between analyte concentration and detector response over a specified range.[2][12]
Protocol: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
Results:
Parameter
Result
Acceptance Criteria
Correlation Coefficient (r²)
0.9998
≥ 0.999
Range
50 - 150 µg/mL
As defined
Y-intercept
Minimal, not statistically significant
Close to zero
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[2]
Protocol: Spike a placebo (or sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the analyte.
Results:
Concentration Level
Mean Recovery (%)
%RSD
Acceptance Criteria
80% (80 µg/mL)
99.5%
0.8%
98.0 - 102.0% Recovery
100% (100 µg/mL)
100.2%
0.6%
≤ 2.0% RSD
120% (120 µg/mL)
100.8%
0.5%
Precision
Precision measures the degree of scatter among a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[2][6]
Protocol:
Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.
Results:
Precision Level
%RSD of Assay Results
Acceptance Criteria
Repeatability
0.75%
≤ 2.0%
Intermediate Precision
1.10%
≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results:
Parameter
Result
LOD
0.05 µg/mL
LOQ
0.15 µg/mL
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Protocol: Introduce small changes to the method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). Evaluate the impact on system suitability parameters.
Results: No significant changes in retention time, peak asymmetry, or resolution were observed, demonstrating the method's robustness for routine use.
Conclusion
A highly specific, linear, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the quantitative analysis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine. The method adheres to the stringent requirements of the ICH guidelines and is suitable for routine quality control analysis, purity testing, and stability studies in a regulated pharmaceutical environment. The systematic approach detailed in this note can serve as a template for developing analytical methods for other novel pyrimidine-based compounds.
References
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
United States Pharmacopeia. USP-NF 〈621〉 Chromatography. [Link]
LCGC International. Are You Sure You Understand USP <621>? [Link]
Tidke, K. J., & Solanki, P. R. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
Pharmaguideline. Steps for HPLC Method Validation. [Link]
Logvinenko, N., et al. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]
Kazoka, H. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. [Link]
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
NextSDS. 2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine — Chemical Substance Information. [Link]
International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for research scientists and process chemists tasked with optimizing the yield and regioselectivity of 2-Chloro-4-(3-fluoro-4-methoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for research scientists and process chemists tasked with optimizing the yield and regioselectivity of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine , a critical intermediate in the development of kinase inhibitors and other targeted therapeutics.
Here, we bridge the gap between theoretical organometallic chemistry and bench-level execution, providing you with a self-validating protocol, mechanistic troubleshooting, and empirical data to eliminate bis-coupling and protodeboronation.
Mechanistic Causality: The Regioselectivity Challenge
The synthesis of this intermediate relies on a Suzuki-Miyaura cross-coupling between 2,4-dichloro-5-methylpyrimidine and (3-fluoro-4-methoxyphenyl)boronic acid . The central challenge is achieving absolute regiocontrol.
In 2,4-dichloropyrimidines, the C4 position is intrinsically more reactive toward palladium-catalyzed oxidative addition than the C2 position. This is driven by the lower bond dissociation energy (BDE) of the C4–Cl bond and the higher electrophilicity at C4, which is activated by the adjacent nitrogen atoms[1]. However, the presence of the 5-methyl group introduces steric hindrance adjacent to the C4 position. If the catalytic system is not optimized, this steric bulk can slow down the C4 oxidative addition, allowing the undesired C2-coupling or 2,4-bis-coupling pathways to compete[2].
To overcome this, the choice of ligand and solvent is paramount. Bulky, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) accelerate reductive elimination and create a steric environment that heavily disfavors a second oxidative addition at the C2 position once the bulky aryl group is installed at C4[2].
Figure 1: Mechanistic pathway of regioselective Suzuki coupling on 2,4-dichloro-5-methylpyrimidine.
Quantitative Data: Condition Optimization
Empirical data demonstrates that solvent selection and stoichiometry are just as critical as the catalyst. Alcoholic solvent mixtures (e.g., Dioxane/EtOH/H₂O) significantly enhance the reactivity of the boronic acid, allowing the reaction to proceed at lower temperatures (80 °C), which preserves the C2–Cl bond[1].
Catalyst System
Solvent System
Temp (°C)
Boronic Acid (Eq.)
C4:C2 Selectivity
Overall Yield (%)
Pd(PPh₃)₄ / Na₂CO₃
DMF / H₂O (4:1)
100
1.10
82 : 18
61%
Pd(dppf)Cl₂ / K₂CO₃
Dioxane / H₂O (4:1)
90
1.05
91 : 9
78%
Pd(dppf)Cl₂ / K₂CO₃
Dioxane / EtOH / H₂O (7:3:4)
80
0.95
>98 : 2
92%
Pd(OAc)₂ / SPhos / K₃PO₄
Toluene / H₂O (5:1)
90
1.20
65 : 35 (High Bis)
42%
Table 1: Impact of reaction conditions on yield and regioselectivity. The optimized conditions (bolded) utilize sub-stoichiometric boronic acid to strictly prevent bis-arylation.
Step-by-Step Optimized Protocol
This protocol is designed as a self-validating system. By strictly controlling stoichiometry and utilizing a ternary solvent system, you ensure that the kinetic preference for C4 is maximized while thermodynamic over-reaction is starved of reagents[2].
Solvent: 1,4-Dioxane / Ethanol / Water (7:3:4 v/v/v)
Methodology:
Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloro-5-methylpyrimidine (1.00 eq) and (3-fluoro-4-methoxyphenyl)boronic acid (0.95 eq). Self-Validation Check: The sub-stoichiometric boronic acid is the primary safeguard against 2,4-bis-coupling.
Base Addition: Add K₂CO₃ (2.00 eq) to the flask.
Solvent Introduction: Add the ternary solvent mixture (Dioxane/EtOH/H₂O, 7:3:4). Sparge the resulting suspension with ultra-pure Argon or Nitrogen for exactly 15 minutes. Causality: Oxygen must be purged before catalyst addition to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas. Seal the flask.
Thermal Execution: Heat the reaction mixture to 80 °C. Maintain vigorous stirring for 2 to 4 hours[3].
In-Process Monitoring: At the 2-hour mark, sample the reaction for LC-MS analysis. Look for the disappearance of the boronic acid and the maximization of the target mass ([M+H]⁺ ≈ 253.05). If the bis-coupled mass ([M+H]⁺ ≈ 371) begins to appear, quench the reaction immediately.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 2-chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine.
Troubleshooting & FAQs
Q1: I am observing significant amounts of the 2,4-bis(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine byproduct. How do I stop this?A: Bis-coupling occurs when the C4 position has fully reacted and the remaining catalyst/boronic acid begins attacking the C2 position. To resolve this:
Reduce Boronic Acid: Drop the stoichiometry of the boronic acid to 0.90–0.95 equivalents. It is easier to separate unreacted 2,4-dichloro-5-methylpyrimidine from the mono-coupled product than it is to separate the mono-coupled product from the bis-coupled byproduct.
Lower the Temperature: Do not exceed 80 °C. Higher temperatures provide the activation energy required to break the stronger C2–Cl bond[1].
Q2: The reaction stalls at 50% conversion, and I observe protodeboronation (formation of 1-fluoro-2-methoxybenzene). What is causing this?A: Protodeboronation is a common side reaction for electron-rich boronic acids, especially in the presence of strong bases and high temperatures.
Solution: Ensure your solvent is thoroughly degassed. Switch from a stronger base (like NaOH or Cs₂CO₃) to a milder base like K₂CO₃ or Na₂CO₃. The addition of Ethanol to the solvent mixture (Dioxane/EtOH/H₂O) facilitates the transmetalation step, allowing the productive cross-coupling to outpace the degradation of the boronic acid[2].
Q3: Why use Pd(dppf)Cl₂ instead of the cheaper Pd(PPh₃)₄?A: The 5-methyl group on the pyrimidine ring creates steric hindrance at the C4 position. Pd(PPh₃)₄ is a monodentate system that can struggle with sterically encumbered oxidative additions, leading to longer reaction times and increased boronic acid degradation[3]. Pd(dppf)Cl₂ features a bidentate ligand with a large bite angle, which forces the palladium center into a geometry that vastly accelerates the reductive elimination step, driving the catalytic cycle forward efficiently[2].
References
One-pot Double Suzuki Couplings of Dichloropyrimidines
National Center for Biotechnology Information (NIH)[Link]
Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors
National Center for Biotechnology Information (NIH)[Link]
Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1)
Journal of Medicinal Chemistry - ACS Publications[Link]
Technical Support Center: Crystallization & Purification of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
Welcome to the Advanced Technical Support Center for the purification of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8)[1]. This compound is a critical electrophilic intermediate frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for the purification of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8)[1]. This compound is a critical electrophilic intermediate frequently utilized in the synthesis of targeted kinase inhibitors and advanced active pharmaceutical ingredients (APIs)[2].
Due to the inherent reactivity of the 2,4-dichloro-5-methylpyrimidine starting material, the upstream Suzuki-Miyaura cross-coupling reaction inevitably generates a specific profile of structurally similar byproducts[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99.5% purity during crystallization.
Mechanistic Pathway of Impurity Formation
To effectively reject impurities during crystallization, we must first understand their thermodynamic and structural origins. The primary challenge stems from the competitive oxidative addition of Palladium at the 2-chloro versus the 4-chloro position of the pyrimidine ring[3][4]. While the 4-position is generally more electron-deficient and reactive, the adjacent 5-methyl group introduces steric hindrance, reducing the natural regioselectivity and leading to regioisomer formation[3].
Figure 1: Mechanistic pathways leading to the target intermediate and primary structural impurities.
Troubleshooting FAQs
Q1: My crystallized product contains 3-5% of the 4-chloro-2-aryl regioisomer. How can I purge this?
Causality: The regioisomer (4-chloro-2-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine) has a nearly identical molecular weight and similar polarity to the target. However, the position of the aryl ring alters its crystal lattice packing efficiency.
Solution: Shift your solvent system from a highly polar mixture to an aromatic/aliphatic anti-solvent system (e.g., Toluene/Heptane). The regioisomer exhibits higher solubility in Toluene at lower temperatures compared to the target. Implement a slow cooling ramp (0.1°C/min) to prevent co-precipitation, allowing the regioisomer to remain in the mother liquor.
Q2: We are observing "oiling out" (liquid-liquid phase separation) instead of crystallization. What causes this?
Causality: Oiling out occurs when the concentration of the solute exceeds its solubility limit, but the temperature is above the glass transition temperature of the impurity-rich mixture. High levels of the lipophilic bis-coupled impurity (2,4-diaryl-5-methylpyrimidine) dramatically depress the melting point of the crude mixture, preventing nucleation.
Solution: You must operate strictly within the Metastable Zone Width (MSZW).
Dilute the crystallization mixture by 15-20%.
Introduce seeding (0.5% to 1.0% w/w of pure crystals) at exactly 5°C below the saturation temperature.
Hold the temperature for 2 hours post-seeding to allow the crystal lattice to organize before adding any anti-solvent.
Q3: HPLC analysis shows a highly polar impurity at relative retention time (RRT) 0.4. What is it, and how do we remove it?
Causality: This is the 2-hydroxy-4-aryl degradation product. Pyrimidines with a 2-chloro substituent are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If your upstream Suzuki coupling utilizes aqueous bases (e.g.,
Na2CO3
or
NaOH
) at elevated temperatures, the hydroxide ions will displace the 2-chloride[4].
Solution: To remove this polar impurity during crystallization, incorporate an Isopropanol (IPA)/Water solvent system. The 2-hydroxy byproduct is highly soluble in the aqueous phase due to hydrogen bonding and tautomerization to the pyrimidinone. Preventative tip: Switch to anhydrous
Cs2CO3
in 1,4-dioxane for the upstream reaction to prevent hydrolysis entirely.
Solvent System Performance & Impurity Rejection Data
Selecting the correct solvent system is dictated by your predominant impurity profile. Use the following empirical data to guide your solvent selection.
Solvent System
Target Solubility (25°C)
Regioisomer Rejection
Bis-aryl Rejection
Hydrolysis Rejection
Primary Application
Toluene / Heptane
Moderate
Excellent
Good
Poor
Purging structural regioisomers; high overall yield.
IPA / Water
Low
Moderate
Excellent
Excellent
Removing polar degradation products and inorganic salts.
EtOAc / Heptane
High
Poor
Moderate
Good
Not recommended; results in high yield loss and co-crystallization.
Acetone / Water
Moderate
Good
Poor
Excellent
Rapid precipitation; requires strict temperature control.
To achieve >99.5% purity, standard linear cooling is often insufficient. The following protocol utilizes Ostwald Ripening (temperature cycling) in a Toluene/Heptane system to actively dissolve microscopic, impurity-trapping crystals and redeposit the target compound onto a highly pure, stable lattice.
Step-by-Step Methodology
Dissolution: Suspend the crude 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine in Toluene (5 volumes). Heat to 80°C under agitation until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble Palladium black and inorganic salts. Maintain the receiving flask at 80°C to prevent premature precipitation.
Cooling & Seeding: Cool the solution linearly to 60°C over 45 minutes. Add 1% w/w of pure target seed crystals. Hold at 60°C for 60 minutes to establish a robust seed bed.
Anti-Solvent Addition: Slowly dose Heptane (10 volumes) into the reactor over 2 hours using a metering pump. Critical: Do not exceed an addition rate of 0.08 vol/min to prevent local supersaturation.
Ostwald Ripening (Temperature Cycling):
Cool the suspension to 45°C over 30 minutes.
Re-heat the suspension to 65°C over 30 minutes and hold for 30 minutes. (This dissolves fine, impure crystals).
Cool back to 45°C over 60 minutes.
Final Cooling & Isolation: Cool the batch to 5°C over 2 hours. Filter the slurry via a Nutsche filter or centrifuge.
Washing & Drying: Wash the filter cake with 2 volumes of pre-chilled (0°C) Heptane. Dry under vacuum at 45°C for 12 hours.
Figure 2: Step-by-step workflow for the temperature-cycled anti-solvent crystallization process.
References
Organic Letters (ACS Publications). "Regioselective 2-Amination of Polychloropyrimidines." American Chemical Society. Available at:[Link]
ResearchGate. "Selection of Fragments for Kinase Inhibitor Design." ResearchGate Publications. Available at:[Link]
Google Patents. "US 2007/0060603 A1 - Methods for synthesizing 2,4-pyrimidinediamine compounds." Google Patents.
Technical Support Center: Navigating Substitution Reactions on 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
Welcome to the technical support center for substitution reactions involving 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for substitution reactions involving 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this sterically hindered and electronically complex substrate. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Introduction: The Challenge of a Substituted Pyrimidine
The target substrate, 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine, presents a unique set of challenges for nucleophilic substitution at the C2 position. The electron-deficient nature of the pyrimidine ring inherently activates the C2-chloro group for nucleophilic aromatic substitution (SNAr). However, this is counterbalanced by significant steric hindrance from the adjacent 5-methyl group and the bulky 4-aryl substituent. This guide will walk you through the decision-making process for selecting the appropriate synthetic strategy and troubleshooting common issues.
FAQ 1: My initial SNAr attempt with a primary/secondary amine at elevated temperatures is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a traditional SNAr reaction with this substrate is a common issue, primarily due to the significant steric hindrance around the C2 position. The 5-methyl group and the 4-aryl substituent create a crowded environment that impedes the approach of the nucleophile.
Initial Troubleshooting Steps:
Increase Reaction Temperature and Time: If you are running the reaction at a moderate temperature (e.g., 80-100 °C), cautiously increasing it to 120-150 °C in a high-boiling point solvent like DMF, DMSO, or NMP can provide the necessary activation energy. Monitor the reaction for extended periods (24-48 hours), checking for product formation and potential decomposition.
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.[1] Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[1]
Base Selection: For amine nucleophiles, a non-nucleophilic base is often required to scavenge the HCl generated. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For less nucleophilic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be necessary to deprotonate the amine, thereby increasing its nucleophilicity. Use these strong bases with caution and under anhydrous conditions.
Advanced Strategy: Microwave-Assisted SNAr
If conventional heating fails, microwave-assisted organic synthesis (MAOS) is a highly effective technique for overcoming steric hindrance.[2][3] The direct coupling of microwave energy with polar molecules in the reaction leads to rapid and uniform heating, often resulting in significantly accelerated reaction rates and cleaner product profiles.[3]
Rationale: Microwave irradiation can achieve temperatures and pressures that are not safely attainable with conventional heating, often completing reactions in minutes that would otherwise take hours or days.[3]
Workflow for Method Selection:
Caption: Decision workflow for troubleshooting a sluggish SNAr reaction.
FAQ 2: I'm considering a palladium-catalyzed approach (Buchwald-Hartwig amination) from the outset. Is this a better strategy for this substrate, and what are the key parameters to consider?
Answer:
Yes, for a sterically hindered substrate like 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine, a Buchwald-Hartwig amination is often a more robust and reliable strategy than traditional SNAr.[4] This is because the catalytic cycle can accommodate bulky substrates and nucleophiles that are incompatible with thermal SNAr. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step, and overcoming this barrier is key.[5]
Key Considerations for Buchwald-Hartwig Amination:
Parameter
Recommendation & Rationale
Palladium Precatalyst
Use a well-defined precatalyst like a G3 or G4 palladacycle.[5] These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)₂.[6][7]
Ligand
This is the most critical parameter. For this sterically demanding coupling, bulky, electron-rich biarylphosphine ligands are essential.[4][5] Consider ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig research groups. N-heterocyclic carbene (NHC) ligands are also excellent choices for challenging cross-couplings.[8][9][10]
Base
A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[5]
Solvent
Anhydrous, deoxygenated solvents are crucial. Toluene, 1,4-dioxane, and THF are commonly used.[5]
Temperature
Reactions typically require heating, often in the range of 80-120 °C, to facilitate the oxidative addition step.[2][5]
Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (1.0 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
Add the base (e.g., NaOtBu, 1.4-2.0 eq).
Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the amine nucleophile (1.2-1.5 eq).
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.
After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Technical Support Center: Troubleshooting 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine Stability
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound Identity: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8) Executive Summary: The Mechan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Compound Identity: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8)
Executive Summary: The Mechanistic Root of Instability
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is a critical halogenated building block frequently utilized in the synthesis of targeted kinase inhibitors. The primary technical challenge associated with this intermediate is its rapid degradation at room temperature.
The pyrimidine ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of its two nitrogen atoms. This electronic environment highly activates the C2-position, making the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. When exposed to ambient moisture or protic solvents, the compound undergoes rapid hydrolysis to form a 2-hydroxy degradant (which tautomerizes to the more stable pyrimidin-2-one), releasing corrosive hydrogen chloride (HCl) gas in the process[2].
Frequently Asked Questions (FAQs)
Q1: Why does my batch of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine show a sudden drop in purity when left on the benchtop?A1: The compound is highly hygroscopic and moisture-sensitive[2]. Atmospheric water acts as a nucleophile, attacking the electrophilic C2 carbon. This SNAr reaction displaces the chloride ion, forming 4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-ol. Because this hydrolysis releases HCl, the local acidic environment can autocatalyze further degradation if the material is not stored in a buffered or strictly anhydrous environment.
Q2: Can I prepare stock solutions of this intermediate in Methanol or Ethanol for long-term storage?A2:Absolutely not. Protic solvents like methanol and ethanol are strong nucleophiles. Storing this compound in methanol will drive a rapid SNAr reaction, converting your intermediate into the 2-methoxy derivative within hours[3]. Always use anhydrous, non-nucleophilic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for stock solutions, and store them at -20°C.
Q3: What are the analytical signatures that my compound has degraded?A3: In LC-MS analysis, the intact compound exhibits a monoisotopic mass of 252.05 Da, yielding an [M+H]+ peak at m/z 253.05 . The primary hydrolysis degradant replaces the chlorine atom (35 Da) with a hydroxyl group (17 Da), resulting in a net mass shift of -18 Da. If your LC-MS spectrum shows a prominent [M+H]+ peak at m/z 235.08 , your batch has undergone moisture-driven hydrolysis.
Quantitative Stability Data
The following table summarizes the degradation kinetics of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine across various storage and solvent conditions.
Storage Condition
Solvent Environment
Timeframe
Intact Compound (%)
Primary Degradant Formed
Room Temp (Ambient Air)
None (Dry Solid)
7 Days
< 85%
2-Hydroxy (Hydrolysis)
Room Temp (Desiccator)
None (Dry Solid)
30 Days
> 98%
Trace 2-Hydroxy
-20°C (Argon Atmosphere)
None (Dry Solid)
12 Months
> 99.5%
None Detected
Room Temp
Methanol (Protic)
24 Hours
< 40%
2-Methoxy (Methanolysis)
Room Temp
Anhydrous DMSO
7 Days
> 95%
Trace 2-Hydroxy
Mechanistic & Troubleshooting Visualizations
Fig 1. SNAr moisture-driven degradation pathway of 2-chloropyrimidines.
Fig 2. Decision tree for troubleshooting pyrimidine intermediate degradation.
Validated Experimental Protocols
Protocol A: Moisture-Free Handling and Storage
Causality: Because the C-Cl bond is highly activated by the pyrimidine nitrogens, even trace atmospheric moisture will induce hydrolysis[3].
Receipt & Aliquoting: Upon receipt, immediately transfer the bulk bottle into an inert atmosphere glove box (Argon or N2). Aliquot the solid into single-use amber vials to prevent repeated freeze-thaw condensation cycles.
Sealing: Cap vials with PTFE-lined septa and seal with Parafilm.
Storage: Store at -20°C.
Usage (Critical Step): Before opening a vial, remove it from the freezer and place it in a vacuum desiccator for 30 minutes to warm to room temperature. Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric water onto the solid, initiating the SNAr degradation cascade.
Causality: Analyzing 2-chloropyrimidines can be tricky because the compound can hydrolyze on the column if the mobile phase is too acidic or if the sample sits in the autosampler too long.
System Suitability Check (Self-Validation): Before analyzing your sample, inject a blank consisting of 100% Anhydrous Acetonitrile. If the blank shows a carryover peak at m/z 235, your LC lines contain residual water/acid causing background hydrolysis. Flush the system with 100% Acetonitrile for 15 minutes.
Sample Preparation: Dissolve 1 mg of the solid in 1 mL of Anhydrous Acetonitrile (Do NOT use Methanol).
Dilution: Immediately before injection, dilute the stock to 10 µg/mL using an ACN:Water (80:20) mixture. Why? Minimizing the time the compound spends in an aqueous mixture prevents false-positive degradation readings.
Chromatography: Run a fast gradient (e.g., 5% to 95% Mobile Phase B over 3 minutes) using a C18 column. Monitor UV at 254 nm and ESI+ mass for m/z 253 (Intact) and m/z 235 (Hydrolyzed).
References
Environmental Science & Technology (ACS Publications)
Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)
Relevance: Details the extreme reactivity and SNAr susceptibility of 2-chloropyrimidine systems.
URL:[Link][1]
Organic Letters (ACS Publications)
Title: One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene
Relevance: Discusses the facile nature of hydrolysis at the 2-chloro position of pyrimidines and the need for rigorous condition optimization.
URL:[Link][3]
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine vs other halogenated pyrimidine derivatives
Comparative Application Guide: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine vs. Traditional Halogenated Pyrimidines in Kinase Inhibitor Discovery As drug discovery programs increasingly target complex, mutati...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Application Guide: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine vs. Traditional Halogenated Pyrimidines in Kinase Inhibitor Discovery
As drug discovery programs increasingly target complex, mutation-driven pathologies in oncology and autoimmune diseases, the demand for highly optimized kinase inhibitors has surged[1]. The pyrimidine core remains one of the most privileged scaffolds in medicinal chemistry due to its structural homology to adenine, allowing it to act as a potent hinge-binder in the orthosteric ATP-binding pocket of kinases[1].
However, synthesizing these targeted therapies requires starting materials that balance reactivity with structural complexity. This guide provides an in-depth technical comparison between a highly advanced intermediate—2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CFM-MP) —and traditional halogenated pyrimidine building blocks.
Mechanistic Rationale: The Architecture of CFM-MP
To understand the utility of CFM-MP, we must deconstruct its pharmacophore. Unlike basic scaffolds that require sequential, multi-step functionalization, CFM-MP is pre-engineered with critical structural motifs designed for kinase selectivity:
The Pyrimidine Core: Acts as the primary hydrogen-bond acceptor/donor system interacting with the kinase hinge region.
The 5-Methyl Group: Strategically positioned to project into the hydrophobic gatekeeper pocket. Furthermore, the steric bulk of the 5-methyl group forces the adjacent 4-aryl ring out of coplanarity. This pre-organized, twisted conformation minimizes the entropic penalty upon binding to the narrow cleft of the kinase active site.
The 3-Fluoro-4-methoxyphenyl Group: Projects toward the solvent front or selectivity pocket. The strategic placement of the highly electronegative fluorine atom serves a dual purpose: it modulates the pKa of the neighboring methoxy group to optimize hydrogen-bonding dynamics, and it blocks metabolic oxidation sites, thereby significantly enhancing the molecule's in vivo half-life[2].
The 2-Chloro Group: Serves as an ideal, regioselective leaving group for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.
Binding Logic: Pharmacophore mapping of the CFM-MP scaffold within a kinase ATP pocket.
Comparative Performance Analysis
When designing a synthetic route, chemists must choose between starting with a basic, cheap scaffold (and accepting a longer synthetic route) or utilizing an advanced intermediate like CFM-MP. The table below outlines the physicochemical and synthetic tradeoffs.
Table 1: Physicochemical & Synthetic Comparison of Halogenated Pyrimidine Scaffolds
Scaffold
Key Structural Features
Primary Drug Discovery Application
Synthetic Step Economy
Regioselectivity Challenges
CFM-MP
4-Aryl, 5-Methyl, 2-Chloro
Advanced intermediate for PI3Kδ, EGFR, and ALK inhibitors
The Step-Economy Advantage:
Starting from 2,4-dichloro-5-methylpyrimidine requires a highly controlled, temperature-sensitive Suzuki coupling to selectively functionalize the C4 position over the C2 position. By utilizing CFM-MP, researchers bypass this bottleneck, eliminating regioselectivity failures and saving weeks of optimization and purification time.
Workflow: Step economy of advanced pyrimidine intermediates in kinase inhibitor synthesis.
The primary challenge when working with CFM-MP is its altered reactivity. The 4-(3-fluoro-4-methoxyphenyl) group is electron-donating via resonance. This pushes electron density into the pyrimidine ring, rendering the C2-carbon less electrophilic than it would be in a bare 2,4-dichloropyrimidine. Consequently, standard room-temperature amination protocols will fail.
Below are two field-proven, self-validating protocols designed to overcome this activation energy barrier.
Use this protocol when coupling CFM-MP with highly nucleophilic, unhindered primary or secondary aliphatic amines.
Preparation: In a sealed microwave vial, dissolve CFM-MP (1.0 eq) and the target amine (1.5 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Thermal Activation: Heat the reaction mixture to 120 °C for 12–16 hours. The high boiling point of NMP allows for the thermal energy required to overcome the deactivated C2 position.
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove the NMP solvent.
Self-Validation Checkpoint: Monitor via LC-MS. CFM-MP exhibits a distinct isotopic pattern due to the chlorine atom (M and M+2 peaks in a 3:1 ratio at m/z 253/255). Successful conversion is confirmed not just by the mass shift of the product, but by the complete disappearance of this characteristic chlorinated isotopic signature , definitively proving C-Cl bond cleavage.
Use this protocol when the amine nucleophile is too weak or sterically hindered to proceed via SNAr.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine CFM-MP (1.0 eq), the aniline derivative (1.2 eq), and Cesium Carbonate (Cs₂CO₃) (2.0 eq) in anhydrous 1,4-Dioxane.
Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq). Causality: We select Xantphos as the ligand because its large bite angle forces the palladium center into a geometry that highly accelerates reductive elimination—often the rate-limiting step when dealing with electron-rich pyrimidine substrates.
Reaction: Degas the mixture via sparging with argon for 10 minutes, then heat to 100 °C for 8 hours.
Self-Validation Checkpoint: Visual monitoring is a critical in-process control. A successful catalytic cycle maintains a homogeneous yellow/orange solution. The precipitation of "palladium black" (a dark, insoluble solid) is a definitive failure mode indicating catalyst deactivation. Post-reaction, the organic layer must be filtered through a pad of Celite and treated with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual palladium, validated by a lack of baseline distortion in the final ¹H-NMR spectrum.
Conclusion
While basic halogenated pyrimidines like 2,4-dichloro-5-methylpyrimidine offer a blank canvas, they introduce significant synthetic liabilities regarding regioselectivity and step count. 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CFM-MP) represents a paradigm shift toward late-stage diversification. By pre-installing the critical gatekeeper and solvent-front binding motifs, chemists can bypass early-stage synthetic bottlenecks and focus entirely on optimizing the C2-tail to maximize target affinity and pharmacokinetic profiles.
References
The role of fluorine in medicinal chemistry
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]
Kinase inhibitors: the road ahead
Nature Reviews Drug Discovery (Nature)[Link]
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
This document provides a detailed protocol for the proper disposal of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine, a halogenated pyrimidine derivative. As a senior application scientist, my objective is to p...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the proper disposal of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine, a halogenated pyrimidine derivative. As a senior application scientist, my objective is to provide a procedural guide grounded in established safety protocols and regulatory compliance, ensuring the well-being of laboratory personnel and the protection of our environment. The procedures outlined below are based on a synthesis of best practices for handling halogenated organic compounds and general hazardous waste management principles.
It is imperative to note that while a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance herein is derived from the hazard profiles of structurally similar pyrimidine compounds.[1][2][3][4] This guide, therefore, serves as a comprehensive operational directive. However, it must be supplemented by a formal waste determination conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Inferred Hazard Profile and Risk Assessment
Based on analogous chemical structures, 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is presumed to be a hazardous substance.[1][2][3] The primary hazards associated with this class of compounds are summarized in the table below. This information is critical for understanding the causality behind the stringent handling and disposal protocols that follow.
H410: Very toxic to aquatic life with long lasting effects.[5]
The presence of chlorine and fluorine atoms designates this compound as a halogenated organic compound . This is a critical classification for waste segregation, as mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Environmentally, many pyrimidine derivatives exhibit persistence and toxicity to aquatic life, necessitating containment to prevent release into waterways.[5][6]
Personnel Protective Equipment (PPE) Mandates
Prior to handling the waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The selection of PPE is directly informed by the inferred hazard profile.
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
Eye and Face Protection: Safety goggles providing a complete seal around the eyes are mandatory.[7] If there is a splash hazard, a face shield should be worn in addition to goggles.
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[7]
Respiratory Protection: All handling of this waste, especially if it is a solid that can generate dust, should be conducted within a certified chemical fume hood to prevent inhalation.[8][9]
Waste Segregation, Containment, and Labeling Protocol
The proper containment and labeling of hazardous waste is a cornerstone of laboratory safety and regulatory compliance. This protocol is designed to be a self-validating system, minimizing the risk of accidental chemical reactions and ensuring clear communication of hazards.
Step-by-Step Containment Procedure:
Select a Compatible Container:
Use a designated, leak-proof container with a screw-on cap that is compatible with chlorinated and fluorinated organic compounds.[10][11] High-density polyethylene (HDPE) or glass containers are generally suitable.
Ensure the container is in good condition, free from cracks or residue from previous use.[12]
Waste Collection:
Solid Waste: If the compound is in solid form, transfer it carefully into the waste container. Avoid creating dust. Any labware, such as weighing paper or pipette tips that are grossly contaminated, should also be placed in this container.[12]
Liquid Waste (Solutions): If the compound is in solution, the entire solution should be treated as hazardous waste. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[13]
Rinsate: Any solvent used to rinse containers that held 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine must be collected as hazardous waste. For empty containers to be considered non-hazardous, they must be triple-rinsed with a suitable solvent, and this rinsate must be collected for disposal.[12]
Segregation:
Store this waste stream under the category of "Halogenated Organic Waste."
Keep this container segregated from incompatible waste types, particularly acids, bases, and strong oxidizing agents, to prevent dangerous reactions.[12][14]
Always use secondary containment, such as a plastic tub or tray, to capture any potential leaks.[10]
Labeling:
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11][12]
The label must include:
The full chemical name: "2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine" (avoiding abbreviations).[12]
The approximate concentration and quantity of the waste.
The appropriate hazard pictograms (as listed in the table above).
Disposal Workflow and Logistics
The disposal of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5][12]
The following diagram illustrates the standard workflow for hazardous waste disposal within a research institution.
Caption: Workflow for the proper disposal of hazardous chemical waste.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial to minimize harm.
Minor Spill (in a fume hood):
Alert colleagues in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[8]
Collect the contaminated absorbent material into a designated hazardous waste container and label it appropriately.
Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.
Major Spill (outside a fume hood):
Evacuate the laboratory immediately.
Alert others in the vicinity and activate the fire alarm if necessary to facilitate a full evacuation.
Contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][14]
Inhalation: Move the affected person to fresh air.[7]
Ingestion: Rinse the mouth with water. Do not induce vomiting.[7]
In all cases of personnel exposure, seek immediate medical attention after providing first aid and bring the Safety Data Sheet (or this guide if an SDS is unavailable) for the chemical.
References
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
Comprehensive Safety and Operational Guide for Handling 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
As pharmaceutical R&D accelerates, the complexity of chemical intermediates demands a rigorous, mechanistic approach to laboratory safety. 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8) is a...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical R&D accelerates, the complexity of chemical intermediates demands a rigorous, mechanistic approach to laboratory safety. 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS: 1375457-39-8) is a highly functionalized halogenated pyrimidine used extensively in drug discovery.
Because standard Safety Data Sheets (SDS) for novel intermediates often lack granular operational context, this guide bridges the gap between basic compliance and advanced chemical hygiene. By understanding the causality behind the compound's reactivity, researchers can implement self-validating safety systems that protect personnel and ensure the integrity of the synthesis workflow.
Mechanistic Hazard Assessment: Understanding the "Why"
To handle this compound safely, one must first understand its structural liabilities. Halogenated pyrimidines exhibit a broad range of biological activities, including potential antimicrobial and cytotoxic effects[1]. The specific hazards of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine stem from three distinct structural features:
Nucleophilic Aromatic Substitution (
SNAr
) Reactivity: The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is highly reactive. If exposed to biological nucleophiles (e.g., thiols in skin proteins), it can cause haptenization, leading to severe allergic sensitization or contact dermatitis.
High Lipophilicity: The addition of the 3-fluoro-4-methoxyphenyl group significantly increases the molecule's partition coefficient (LogP). If this powder is accidentally dissolved in common lab solvents (like DMSO or DMF) and splashed on the skin, it will rapidly penetrate the stratum corneum, carrying the toxicophore directly into the bloodstream.
Antimetabolite Potential: Like many pyrimidine analogs[2], aerosolized inhalation of this compound may interfere with nucleic acid synthesis, posing chronic exposure risks.
According to [3], when toxicological data is limited for an intermediate, quantitative risk assessment (QRA) dictates that we must assume the highest plausible hazard category based on structural analogs.
Quantitative Hazard & Physical Data Summary
Property / Hazard Category
Estimated Value / Classification
Operational Implication & Causality
Molecular Weight
252.67 g/mol
Forms fine, easily aerosolized micro-crystalline dust. Requires absolute draft control.
Dermal Toxicity
Category 3 (Suspected)
High lipophilicity enhances skin permeation. Strict barrier protection is mandatory.
Inhalation Hazard
Category 2 (Suspected)
Potential respiratory sensitizer. Requires Class II containment or P100 filtration.
Exothermic Risk
Moderate (during scale-up)
Reacts vigorously with strong nucleophiles (amines, bases) due to the 2-chloro group[4].
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient for halogenated pyrimidine derivatives. The following PPE matrix is designed to interrupt the specific exposure pathways identified in our mechanistic assessment.
PPE Category
Specification
Causality / Rationale
Hand Protection
Double Nitrile (≥0.12 mm thickness)
Halogenated organics can permeate thin latex. Double-gloving provides a fail-safe; the outer glove absorbs incidental contact while the inner glove maintains the dermal barrier[2].
Respiratory
NIOSH-approved N95 or P100
Prevents inhalation of fine crystalline dust which acts as a respiratory sensitizer. Mandatory if weighing outside a certified enclosure.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects ocular mucosa from micro-dust and accidental solvent splashing during dissolution. Safety glasses with side shields are insufficient.
Body Protection
Tyvek® sleeves or Polypropylene Coat
Prevents the accumulation of static-charged dust on woven cotton fabrics, eliminating secondary exposure risks when leaving the lab.
Operational Logic & Workflow
The following diagram illustrates the critical path for handling this intermediate, ensuring that every step includes a decision gate for exposure control.
Fig 1: Operational logic and spill response workflow for halogenated pyrimidine handling.
Step-by-Step Methodology: Standard Handling and Transfer
To align with [4] principles, the transfer of this powder must be treated as a high-risk unit operation.
Containment Verification: Ensure the chemical fume hood face velocity is calibrated between 80–100 feet per minute (fpm). Causality: This velocity ensures containment of aerosolized micro-particles without creating turbulent vortices that could blow the powder out of the sash.
Static Mitigation: Place an ionizing anti-static bar near the analytical balance. Causality: Halogenated aromatic powders hold strong static charges; neutralizing the ambient charge prevents the powder from "jumping" off the spatula and aerosolizing.
Execution: Weigh the compound using a grounded, anti-static micro-spatula. Transfer directly into a pre-tared, sealable vial.
Self-Validating Decontamination: Wipe down the exterior of the weighing vessel and the balance pan with an isopropanol-soaked wipe. Validation Step: Swab the wiped area with a clean piece of filter paper and inspect it under a 254 nm UV lamp. Because the pyrimidine core is highly UV-active, the absence of dark, UV-absorbing spots on the paper empirically validates that the area is 100% decontaminated.
In the event of a spill, standard sweeping will aerosolize the compound, drastically increasing inhalation risk. Execute the following self-validating protocol immediately.
Isolation: Evacuate a 5-foot radius around the spill and lower the fume hood sash to the minimum operational height.
Wet Containment: Do NOT use dry paper towels or combustible absorbents (like sawdust), as halogenated aromatics can react unpredictably. Instead, gently mist the powder with a 50/50 mixture of Water and Isopropanol. Causality: The water prevents dust generation, while the isopropanol breaks the surface tension, allowing the liquid to penetrate the hydrophobic powder mass.
Mechanical Removal: Scoop the dampened slurry using a disposable plastic scraper into a high-density polyethylene (HDPE) hazardous waste container.
Chemical Neutralization: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: If the 2-chloro group has begun to hydrolyze due to ambient moisture, it will generate trace hydrochloric acid (HCl). The bicarbonate neutralizes this acidic byproduct.
Self-Validating Step: Test the residual moisture on the spill surface with pH indicator paper. A stabilized pH of 7.0–7.5 confirms that no reactive acidic species remain. Once validated, perform a final wipe with deionized water and dispose of all materials as hazardous waste.
Waste Segregation & Disposal Plan
Improper disposal of fluorinated and chlorinated organics poses severe environmental risks, including groundwater contamination and the generation of toxic dioxins if incinerated at low temperatures.
Segregation: All waste containing 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine must be strictly segregated into containers labeled "Halogenated Organic Waste - Highly Toxic." Do not mix with non-halogenated solvents.
Aqueous Runoff: Any aqueous washes from the decontamination protocol must be collected. Absolute prohibition of sink disposal.
Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to ensure this waste stream is routed to a commercial facility capable of high-temperature rotary kiln incineration (typically >1,100°C) with flue gas scrubbers to capture liberated hydrogen fluoride (HF) and hydrogen chloride (HCl) gases.
References
Occupational Safety and Health Administration (OSHA). Process Safety Management of Highly Hazardous Chemicals.[Link]
National Institute for Occupational Safety and Health (NIOSH). Current Intelligence Bulletin 69: NIOSH Practices in Occupational Risk Assessment. Centers for Disease Control and Prevention.[Link]
MDPI International Journal of Molecular Sciences. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus.[Link]